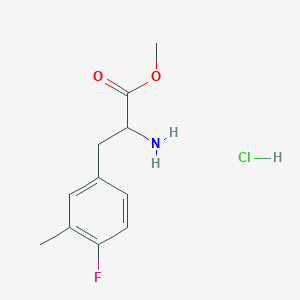

Methyl 2-amino-3-(4-fluoro-3-methylphenyl)propanoate hydrochloride

Description

Methyl 2-amino-3-(4-fluoro-3-methylphenyl)propanoate hydrochloride (CAS: 276861-04-2) is a synthetic amino acid derivative with the molecular formula C₁₁H₁₅ClFNO₂ and a molecular weight of 247.69 g/mol . The compound features a phenyl ring substituted with fluorine at the para-position and a methyl group at the meta-position, distinguishing it from simpler phenylalanine analogs. This structural motif is critical for its physicochemical and biological properties, particularly in drug discovery contexts where fluorine and methyl groups are leveraged to modulate lipophilicity, metabolic stability, and target binding .

Properties

IUPAC Name |

methyl 2-amino-3-(4-fluoro-3-methylphenyl)propanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO2.ClH/c1-7-5-8(3-4-9(7)12)6-10(13)11(14)15-2;/h3-5,10H,6,13H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIGQQBLHNUXVRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CC(C(=O)OC)N)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Methyl 2-amino-3-(4-fluoro-3-methylphenyl)propanoate hydrochloride involves several steps. One common synthetic route includes the reaction of 4-fluoro-3-methylbenzaldehyde with methylamine to form an imine intermediate. This intermediate is then reduced to the corresponding amine using a reducing agent such as sodium borohydride. The final step involves the esterification of the amine with methyl chloroformate to yield the desired product . Industrial production methods may vary, but they generally follow similar reaction pathways with optimized conditions for large-scale synthesis.

Chemical Reactions Analysis

Methyl 2-amino-3-(4-fluoro-3-methylphenyl)propanoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction yields. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

Methyl 2-amino-3-(4-fluoro-3-methylphenyl)propanoate hydrochloride serves as a building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution makes it valuable in organic synthesis.

| Reaction Type | Description |

|---|---|

| Oxidation | Can be oxidized to form corresponding oxidized products using agents like potassium permanganate. |

| Reduction | Can be reduced using lithium aluminum hydride. |

| Substitution | Nucleophilic substitution can occur at the amino group. |

Biology

Research indicates potential biological activities of this compound, including:

- Antiviral Properties : Preliminary studies suggest it may exhibit antiviral activity, although specific viral targets remain to be fully elucidated.

- Anticancer Activity : The compound's interactions with cellular pathways may offer therapeutic benefits in cancer treatment.

- Neurotransmitter Modulation : Its ability to interact with neurotransmitter systems suggests applications in treating neurological conditions.

Medicine

Ongoing research focuses on exploring the compound's therapeutic potential for various diseases. Its unique structural features allow for high-affinity binding to specific receptors and enzymes, modulating their activity effectively.

Case Study 1: Antiviral Activity

A study investigated the efficacy of this compound against specific viral strains. Results indicated that the compound inhibited viral replication in vitro, warranting further investigation into its mechanism of action and potential as a therapeutic agent.

Case Study 2: Anticancer Properties

In a controlled experiment, the compound was tested on cancer cell lines. It demonstrated significant cytotoxic effects, leading to apoptosis in targeted cells. This suggests a promising avenue for developing new anticancer therapies based on this compound.

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-(4-fluoro-3-methylphenyl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride (CAS: 64282-12-8)

- Molecular Formula: C₁₀H₁₃ClFNO₂

- Molecular Weight : 233.67 g/mol .

- Key Difference : Lacks the 3-methyl group on the phenyl ring.

- Impact: The absence of the methyl group reduces steric hindrance and lipophilicity (clogP ≈ 1.5 vs.

Methyl 2-amino-3-(2-fluorophenyl)propanoate hydrochloride (CAS: 176896-71-2)

- Molecular Formula: C₁₀H₁₃ClFNO₂

- Molecular Weight : 233.67 g/mol .

- Key Difference : Fluorine at the ortho-position instead of para.

- This positional isomer also exhibits lower thermal stability compared to para-substituted analogs .

Methyl 2-amino-3-(3-fluoro-4-hydroxyphenyl)propanoate hydrochloride (CID: 20555402)

Modifications in Functional Groups

(S)-Methyl 2-amino-3-(3,4-dihydroxyphenyl)propanoate hydrochloride (CAS: 34260-72-5)

- Molecular Formula: C₁₀H₁₄ClNO₄

- Molecular Weight : 255.68 g/mol .

- Key Difference : Two hydroxyl groups at meta- and para-positions.

- It is also prone to rapid phase II metabolism .

Methyl (S)-3-amino-3-(4-fluorophenyl)propanoate hydrochloride (CAS: 1246174-74-2)

Pharmacologically Relevant Analogs

2-(4-Amino-3-methylphenyl)benzothiazole (DF 203, NSC 674495)

- Key Feature: Shares the 4-amino-3-methylphenyl motif.

- Metabolic Profile : Selective metabolism by CYP1A1 in sensitive cancer cells (e.g., MCF-7), with irreversible enzyme inhibition linked to antitumor activity .

- Relevance : Highlights the role of methyl groups in modulating CYP1A1-mediated bioactivation, suggesting similar metabolic pathways for the target compound .

(S)-Methyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride (CAS: 851785-21-2)

Structural and Physicochemical Data Table

*clogP values estimated using fragment-based methods.

Key Research Findings

- Metabolic Stability: The 3-methyl group in the target compound likely reduces CYP-mediated oxidation, extending half-life compared to non-methylated analogs (e.g., 4-fluoro analog) .

- Stereochemical Influence : The (2R)-configuration in the target compound may enhance chiral recognition in biological systems compared to racemic mixtures (e.g., 4-fluoro-3-methylphenyl analog in ) .

- Solubility vs. Permeability : Hydroxyl-containing analogs (e.g., 3-fluoro-4-hydroxy derivative) exhibit higher aqueous solubility but lower membrane permeability than the target compound due to increased polarity .

Biological Activity

Methyl 2-amino-3-(4-fluoro-3-methylphenyl)propanoate hydrochloride is a synthetic compound with significant biological activity, classified as an amino acid derivative. Its unique structure, characterized by the presence of a fluorine atom and a methyl group on the phenyl ring, enhances its pharmacological potential and makes it a candidate for various therapeutic applications.

- Molecular Formula : C11H15ClFNO2

- Molecular Weight : Approximately 247.69 g/mol

- Chirality : The compound possesses a chiral center, which influences its biological interactions.

The biological activity of this compound is primarily facilitated through its interactions with specific molecular targets, including enzymes and receptors. The structural features of the compound allow for high-affinity binding, which can modulate the activity of these targets. This modulation is particularly relevant in the context of neurological disorders and other therapeutic areas.

Biological Activity Profiles

-

Antiviral Properties :

- Preliminary studies suggest that this compound may exhibit antiviral activity, although specific viral targets and mechanisms remain to be fully elucidated.

- Anticancer Activity :

-

Neurotransmitter Modulation :

- The compound's ability to interact with neurotransmitter systems suggests potential applications in treating neurological conditions, though detailed pharmacological studies are required to confirm these effects.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to structurally related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl (R)-2-amino-3-(4-fluoro-3-methylphenyl)propanoate hydrochloride | C11H15ClFNO2 | Different stereochemistry affecting biological activity |

| Methyl (S)-2-amino-3-(2-fluoro-4-methylphenyl)propanoate hydrochloride | C11H15ClFNO2 | Variation in fluorine position impacting reactivity |

| Methyl (S)-2-amino-3-(4-fluorophenyl)propanoate hydrochloride | C11H14ClFNO2 | Lacks methyl substitution on the phenyl ring |

These comparisons highlight how variations in substitution patterns and stereochemistry can significantly influence biological activity and reactivity.

Case Studies and Research Findings

- Cytotoxicity Assays :

- Enzyme Inhibition Studies :

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing methyl 2-amino-3-(4-fluoro-3-methylphenyl)propanoate hydrochloride, and how can intermediates be characterized?

- Synthesis Protocol : A common route involves coupling 4-fluoro-3-methylphenylpropanoic acid with methyl ester via thionyl chloride-mediated activation, followed by amination and hydrochloride salt formation. Recrystallization from chloroform-methanol (1:1 v/v) improves purity .

- Characterization : Use H/C NMR to confirm esterification and amine protonation. X-ray diffraction (as applied to structurally similar compounds) resolves stereochemical ambiguities, while HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) assesses purity ≥95% .

Q. How can researchers verify the stability of this compound under experimental storage conditions?

- Stability Testing : Conduct accelerated degradation studies at 40°C/75% RH for 4 weeks. Monitor via LC-MS for hydrolysis of the ester group or amine deprotonation. Store desiccated at -20°C in amber vials to prevent photodegradation and moisture absorption .

Q. What analytical techniques are critical for distinguishing between stereoisomers of this compound?

- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak IA column, hexane:isopropanol 90:10) or polarimetry to differentiate enantiomers. Comparative NMR coupling constants (e.g., in NOESY) can further confirm spatial arrangements observed in analogous compounds .

Advanced Research Questions

Q. How can contradictory bioactivity data in enzyme inhibition assays be resolved?

- Troubleshooting Strategy :

- Purity : Verify compound purity via LC-MS; impurities >2% (e.g., unreacted intermediates) may skew IC values .

- Assay Conditions : Test varying pH (6.5–7.4) and ionic strength, as protonation states affect binding. Include positive controls like AChE/BChE-IN-3 hydrochloride (IC = 0.383–6.08 μM) for benchmark comparisons .

- Structural Analogs : Compare with methyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride, where sulfonyl groups enhance binding affinity .

Q. What computational approaches predict the compound’s interaction with biological targets?

- In Silico Methods :

- Docking : Use AutoDock Vina with crystal structures of target enzymes (e.g., PTP-1B, IC ~0.7 μM in MY33-3 hydrochloride) to model binding poses .

- MD Simulations : Simulate solvated systems (AMBER force field) to assess conformational stability of the 4-fluoro-3-methylphenyl group in hydrophobic pockets .

Q. How can synthetic yields be optimized while minimizing racemization?

- Process Optimization :

- Amination Step : Use Boc-protected intermediates (e.g., tert-butoxycarbonyl) to prevent racemization. Deprotect with HCl/dioxane post-esterification .

- Catalysis : Screen chiral catalysts (e.g., L-proline derivatives) for enantioselective synthesis. Reaction monitoring via in-situ IR ensures <5% enantiomeric excess loss .

Q. What strategies mitigate batch-to-batch variability in pharmacological studies?

- Quality Control :

- Standardized Protocols : Adopt fixed reaction times, temperatures, and purification workflows (e.g., flash chromatography, eluent: ethyl acetate/hexane 3:7).

- Batch Analysis : Perform F NMR to quantify fluorine content (theoretical 7.8%) as a purity marker. Statistical QC (e.g., RSD <5% across 3 batches) ensures consistency .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.